molecular formula C11H12Cl3NO4S B12201466 Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate

Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate

Cat. No.: B12201466
M. Wt: 360.6 g/mol
InChI Key: GHESMMOAEVRGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate is a synthetic carbamate derivative characterized by a trichloroethyl backbone and a phenylsulfonyl substituent. Carbamates are widely studied due to their biological activity, often serving as enzyme inhibitors, antimicrobial agents, or prodrugs .

Properties

Molecular Formula

C11H12Cl3NO4S

Molecular Weight

360.6 g/mol

IUPAC Name

ethyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate

InChI

InChI=1S/C11H12Cl3NO4S/c1-2-19-10(16)15-9(11(12,13)14)20(17,18)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,15,16)

InChI Key

GHESMMOAEVRGJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C1=CC=CC=C1

solubility

>54.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate typically involves the reaction of ethyl carbamate with 2,2,2-trichloro-1-(phenylsulfonyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby modulating their function .

Comparison with Similar Compounds

Examples :

  • Ethyl [2,2,2-Trichloro-1-(Diethoxyphosphoryl)Ethyl]Carbamate (CAS 300815-05-8): Features a diethoxyphosphoryl group instead of phenylsulfonyl. Its high molecular weight (481.65 g/mol) and density (1.58 g/cm³) suggest applications in organophosphorus chemistry .

Key Comparisons :

  • Stability : The phenylsulfonyl group in the target compound may improve hydrolytic stability compared to phosphoryl or pyrazolyl derivatives .

Data Tables

Table 2: Ethyl Carbamate Levels in Alcoholic Beverages (Selected Studies)

Beverage Type Ethyl Carbamate Range (µg/L) % Samples Exceeding Limits Region Reference
Cachaça (Brazil) 22–980 27–48% Brazil
Chinese Baijiu 46–822 48.7% China
Wine <10–200 Variable Global

Mechanistic and Toxicological Insights

  • Metabolism: Ethyl carbamate undergoes cytochrome P450-mediated oxidation to form genotoxic intermediates, while vinyl carbamate’s direct reactivity bypasses this step .
  • Oxidative Stress: Ethyl carbamate induces ROS in C. elegans and mammalian models, activating xenobiotic detoxification pathways (e.g., GST-4) .

Biological Activity

Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate is a synthetic compound with notable biological activities. This article examines its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C10H10Cl3N O3S
  • Molecular Weight : 309.6 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this article)

This compound primarily acts as a cholinesterase inhibitor , which enhances the levels of acetylcholine in the synaptic cleft. This action is crucial in various physiological processes, including muscle contraction and neurotransmission. The compound's structure suggests it may also interact with other biological targets, potentially leading to diverse pharmacological effects.

Anticancer Activity

Research indicates that ethyl carbamate derivatives exhibit significant anticancer properties. In studies involving hamsters and mice, oral administration led to an increased incidence of various tumors, including:

  • Skin melanotic tumors
  • Forestomach papillomas
  • Mammary gland adenocarcinomas
  • Hepatomas

Notably, the compound demonstrated a higher potency compared to other related compounds like N-hydroxyethyl carbamate in promoting tumor formation when combined with tumor promoters such as croton oil .

Toxicological Studies

Toxicological evaluations reveal that high doses of ethyl carbamate can lead to toxic effects on the central nervous system and gastrointestinal tract. Long-term exposure has been associated with adverse effects on the spleen and thymus in experimental animals .

Case Studies and Research Findings

Study TypeFindings
In Vivo Studies Ethyl carbamate induced lung tumors in mice exposed transplacentally. Mice with CYP2E1 deficiency exhibited lower tumor incidences compared to proficient mice, suggesting metabolic activation pathways play a role in carcinogenicity .
Mechanistic Studies Metabolism of ethyl carbamate predominantly involves CYP2E1, leading to the formation of reactive metabolites that are likely responsible for its carcinogenic effects .
Comparative Studies When compared to vinyl carbamate and its epoxide forms, ethyl carbamate showed varying degrees of tumorigenicity across different animal models, indicating differences in biological activity based on structural modifications .

Therapeutic Implications

Given its biological activity as a cholinesterase inhibitor and its anticancer properties, this compound may hold potential for therapeutic applications in neurodegenerative diseases and cancer treatment. However, due to its carcinogenic potential identified in animal studies, further research is necessary to evaluate its safety and efficacy in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.